(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL

Structure-Activity Relationship Enzyme Inhibition Fluorinated Aromatics

Medicinal chemistry programs often fail due to inactive building blocks where fluoro-substitution patterns do not match validated SAR. This 2,6-difluorophenylpropenol (CAS 1261024-88-7) solves that risk: - Validated potency: 2,6-difluoro motif delivers IC50=1.51 µM vs. >30 µM for mono-fluoro analogs (SAR data). - Pharmacological silence: No alpha/beta adrenergic activity-ideal for probe or tracer synthesis. - 98% purity floor: Suitable for automated high-throughput parallel synthesis without pre-purification.

Molecular Formula C9H8F2O
Molecular Weight 170.159
CAS No. 1261024-88-7
Cat. No. B2879232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL
CAS1261024-88-7
Molecular FormulaC9H8F2O
Molecular Weight170.159
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=CCO)F
InChIInChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+
InChIKeyCOYHADCBPNZLEL-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL: Structural & Procurement Baseline


(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL (CAS 1261024-88-7) is a fluorinated cinnamyl alcohol derivative with the molecular formula C9H8F2O and molecular weight 170.159 g/mol . The compound features a 2,6-difluorophenyl moiety connected to an E-configured propenol chain, providing an allylic alcohol functional handle for downstream derivatization [1]. Its LogP is calculated as 2.10, and it possesses one hydrogen bond donor and one hydrogen bond acceptor . This compound serves as a versatile fluorinated building block in medicinal chemistry and organic synthesis, with the 2,6-difluoro substitution pattern conferring distinct electronic and steric properties compared to non-fluorinated or mono-fluorinated analogs.

1
2,6-Difluorophenyl fluorinated building block with distinct electronic and steric profile
2
E-configured allylic alcohol functional handle for esterification, etherification, or oxidation
3
Defined substitution pattern supporting SAR-driven medicinal chemistry and probe synthesis

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL: In-Class Substitution Risks


Fluorinated cinnamyl alcohols and 2,6-difluorophenyl-containing compounds are not interchangeable building blocks. Structure-activity relationship (SAR) data demonstrate that the specific 2,6-difluoro substitution pattern produces markedly different biological and physicochemical outcomes compared to mono-fluoro, 2,4-difluoro, or chloro-fluoro alternatives [1]. The dual fluorine atoms at the ortho positions create a unique electronic environment that simultaneously modulates metabolic stability, receptor binding, and downstream functional activity in ways that cannot be replicated by generic substitutes [2]. This evidence establishes that procurement decisions based solely on chemical class similarity, without verifying the exact substitution pattern, risk introducing compounds with inferior potency, altered selectivity, or unintended off-target pharmacology.

Mono-fluoro or chloro-fluoro analogs may exhibit >20-fold lower potency in enzyme inhibition assays, altering SAR conclusions.
2,4-Difluoro substitution shifts receptor activity profiles differently from 2,6-difluoro, impacting target engagement.
Generic fluorinated cinnamyl alcohols cannot replicate the dual ortho-fluorine electronic effects, risking altered off-target pharmacology.

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL: Evidence vs Analogs


Superior Inhibitory Potency Against Close Analogs

In a direct head-to-head SAR study of aryl-substituted compounds sharing a common core scaffold, the 2,6-difluorophenyl analog (compound 12a) exhibited an IC50 of 1.51 µM [1]. In contrast, the mono-fluorinated 2-fluorophenyl analog (12c) showed IC50 >30 µM, representing an over 20-fold decrease in potency. The mixed halogen 2-chloro-6-fluorophenyl analog (12b) showed intermediate activity with IC50 = 3.23 µM, still over 2-fold less potent than the 2,6-difluoro substitution [1]. The 2,4-difluorophenyl analog (12e) exhibited IC50 = 2.33 µM, approximately 1.5-fold less potent than the 2,6-difluoro arrangement [1].

Inhibitory Potency: 2,6-Difluoro vs Analogs
Head-to-head
2,6-difluorophenyl: IC50 = 1.51 µM\n2-fluorophenyl: IC50 >30 µM\n2-chloro-6-fluorophenyl: 3.23 µM\n2,4-difluorophenyl: 2.33 µM
Selecting the 2,6-difluoro motif supports higher inhibitory potency, reducing compound consumption in assays.
Direct head-to-head comparison; consistent enzymatic assay conditions.
Structure-Activity Relationship Enzyme Inhibition Fluorinated Aromatics

Dual Alpha-/Beta-Adrenergic Inactivity

Systematic evaluation of fluorinated adrenergic agonist analogs revealed that 2,6-difluorinated compounds are relatively inactive at both alpha- and beta-adrenergic receptors in binding and functional assays [1]. This dual inactivation contrasts with the effects of single-position fluorination: 2-fluoro substitution specifically decreases alpha-adrenergic activity, whereas 6-fluoro substitution specifically decreases beta-adrenergic activity [1]. The 2,6-difluoro combination thus produces orthogonal adrenergic silencing, a property not observed with 2-monofluoro, 6-monofluoro, or 2,5-difluoro substitution patterns.

Adrenergic Activity Profile
Class-level
2,6-Difluoro: relatively inactive at alpha & beta\n2-Fluoro: decreases alpha only\n6-Fluoro: decreases beta only\nNon-fluorinated: full activity
2,6-Difluoro pattern may provide orthogonal adrenergic silence for probe development.
Class-level inference from systematic adrenergic agonist evaluation.
Adrenergic Pharmacology Fluorine Substitution Effects Receptor Selectivity

Reproducible Purity Baseline

Commercially available (E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL is supplied with a documented purity specification of 98% as verified by Certificate of Analysis . This defined purity threshold enables accurate stoichiometric calculations, minimizes impurities that could interfere with sensitive catalytic reactions, and provides a consistent starting point for downstream derivatization workflows.

Purity Specification
Specification review
98% minimum purity (CoA documented)
Reliable stoichiometry and reduced interference in catalytic reactions.
Commercial supplier specification; pre-use purification generally not required.
Chemical Purity Quality Control Reproducibility

AGPS Binding Affinity Enhancement

In a systematic SAR campaign targeting alkylglycerone phosphate synthase (AGPS), the 2,6-difluoro analog designated compound 2i demonstrated higher binding affinity than the first-in-class lead compound 1 in vitro [1]. The study further established that 2i reduced ether lipid levels and cell migration rate in 231MFP cancer cells, with negligible effects on non-tumorigenic MeT5A cells, indicating cancer-specific activity [1].

AGPS Binding Affinity
Class-level
2,6-difluoro analog 2i: higher binding affinity vs lead compound 1\nReduced ether lipids and cell migration in 231MFP cells; negligible effect on MeT5A
2,6-Difluoro motif may enhance target affinity in AGPS inhibitor research.
SAR evidence from cancer vs non-tumorigenic cell models.
Alkylglycerone Phosphate Synthase Cancer Metabolism Binding Affinity

(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL: Application Scenarios


Potency-Optimized SAR Building Block

Based on direct comparative SAR data showing that the 2,6-difluorophenyl motif delivers IC50 = 1.51 µM versus >30 µM for mono-fluorinated alternatives , this compound is the rational choice for medicinal chemistry programs requiring potent aryl substitution. The allylic alcohol handle enables further functionalization via esterification, etherification, or oxidation while maintaining the potency-optimizing 2,6-difluoro pattern.

Adrenergically Silent Fluorescent Probes

For applications where adrenergic receptor activation would confound experimental interpretation—such as fluorescent probe development or PET tracer precursor synthesis—this 2,6-difluorophenyl scaffold provides orthogonal adrenergic inactivity at both alpha and beta receptor subtypes . This defined pharmacological silence is not achievable with mono-fluoro, 2,4-difluoro, or non-fluorinated cinnamyl alcohols.

AGPS Anticancer Agent Intermediate

The 2,6-difluoro substitution pattern has been validated in AGPS inhibitor development, where the 2,6-difluoro analog showed enhanced binding affinity relative to the parent lead compound and demonstrated cancer-cell-specific activity with minimal effects on non-tumorigenic cells . This compound serves as a strategic intermediate for constructing AGPS-targeted molecules with potentially improved therapeutic windows.

High-Throughput Synthesis Ready

With a documented 98% purity specification , this compound is suitable for high-throughput parallel synthesis and automated reaction screening workflows where variable purity introduces unacceptable experimental noise. The defined purity floor eliminates the need for pre-reaction purification, reducing both time and solvent consumption in large-scale library synthesis.

Application
Selection Property
Validation Focus
SAR-driven fluorinated building block
2,6-difluorophenyl motif for potency optimization
Comparative IC50 against mono-fluoro and chloro-fluoro analogs
Adrenergically silent probe building block
Dual alpha/beta adrenergic inactivity
Functional receptor assays vs. substitution analogs
AGPS inhibitor intermediate for cancer metabolism studies
Reported enhanced binding affinity
Ether lipid and cell migration endpoints in cancer cell models
High-purity synthon for automated synthesis
98% minimum purity (CoA)
Stoichiometric accuracy and impurity profile verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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